molecular formula C33H22N2O3 B11467793 7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one

7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one

Cat. No.: B11467793
M. Wt: 494.5 g/mol
InChI Key: QWUWOZLFFSBQBQ-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one typically involves multi-step reactions. One common method includes the three-component condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes . This reaction is carried out in butan-1-ol and is regioselective but not stereoselective, resulting in a mixture of cis- and trans-isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to exhibit various biological activities, including antioxidant and antibacterial properties . The compound may interact with cellular components, leading to modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(1,3-benzodioxol-5-yl)-5-phenyl-7,14-dihydrobenzo[h]naphtho[2,1-b][1,6]naphthyridin-6(5H)-one lies in its complex structure, which combines a benzodioxole moiety with a naphthyridine core

Properties

Molecular Formula

C33H22N2O3

Molecular Weight

494.5 g/mol

IUPAC Name

13-(1,3-benzodioxol-5-yl)-10-phenyl-2,10-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one

InChI

InChI=1S/C33H22N2O3/c36-33-31-29(21-15-17-27-28(18-21)38-19-37-27)30-23-11-5-4-8-20(23)14-16-25(30)34-32(31)24-12-6-7-13-26(24)35(33)22-9-2-1-3-10-22/h1-18,29,34H,19H2

InChI Key

QWUWOZLFFSBQBQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C=CC5=CC=CC=C54)NC6=C3C(=O)N(C7=CC=CC=C76)C8=CC=CC=C8

Origin of Product

United States

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